molecular formula C8H9ClFNO2 B1446961 (2-Fluorophenyl)glycine HCl CAS No. 709665-70-3

(2-Fluorophenyl)glycine HCl

Cat. No. B1446961
M. Wt: 205.61 g/mol
InChI Key: OHMMIUFKFKTOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.


Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .

Scientific Research Applications

Metal Complex Formation

(2-Fluorophenyl)glycine HCl plays a role in forming chiral N, O-chelates with dinuclear, chloro-bridged metal complexes such as ruthenium(II), rhodium(III), iridium(III), palladium(II), and platinum(II) compounds. These complexes are mixtures of diastereoisomers or cis/trans-isomers, demonstrating the compound's utility in creating specific and intricate chemical structures (Koch & Beck, 2001).

Glycine Transporter 1 (GlyT1) Inhibition

A significant body of research focuses on the inhibition of the glycine transporter 1 (GlyT1) by derivatives and analogs of (2-Fluorophenyl)glycine HCl. This inhibition plays a crucial role in neurological functions and disorders:

  • Synthesis and Biological Evaluation:
    • A derivative, 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole, was synthesized and identified as a novel GlyT1 inhibitor. This compound displayed excellent oral bioavailability and improved learning impairment in passive avoidance tasks in mice, indicating its potential in treating cognitive disorders (Sugane et al., 2011).
  • GlyT1 Expression and Pharmacology:
    • Studies using radiolabeled NFPS (a derivative) provided insight into the interaction with GlyT1 and its expression in the rat central nervous system. The findings suggest NFPS interacts with GlyT1 at a site different from the transporter translocation and ion binding sites, shedding light on the nuanced mechanisms of GlyT1's function and regulation (Mallorga et al., 2003).

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor:

  • Glycine and its derivatives, including (2-Fluorophenyl)glycine HCl, have shown to be effective “green” mixed-type inhibitors for the acid corrosion of cold rolled steel. The presence of the compound is believed to form an adsorbed film on metal surfaces, offering protection against corrosive agents. This indicates its potential application in industrial processes involving metals (Amin, Khaled, & Fadlallah, 2010).

Fluorimetric Determination

The compound plays a role in the development of methods for the determination of specific substances:

  • It has been involved in the development of a Sequential Injection Chromatography (SIC) method for the determination of glyphosate and aminomethylphosphonic acid. The method's cost-effectiveness and potential application in water sampling trials highlight the compound's utility in environmental monitoring and analysis (Colombo & Masini, 2014).

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMIUFKFKTOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)glycine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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